molecular formula C19H19N5O3 B2678349 N-(4-butylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide CAS No. 1396852-30-4

N-(4-butylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Cat. No.: B2678349
CAS No.: 1396852-30-4
M. Wt: 365.393
InChI Key: RKYVZWPDRJYRHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a synthetic chemical compound provided for research and development purposes. This molecule features a hybrid heterocyclic structure combining pyrazine and oxazole rings, linked via carboxamide bridges to a 4-butylphenyl group. This structural motif is of significant interest in medicinal chemistry. Compounds with pyrazine-2-carboxamide scaffolds have demonstrated a range of valuable biological activities in scientific literature. Recent studies on structurally related molecules have shown potent antibacterial activity against extensively drug-resistant (XDR) bacterial pathogens . Some pyrazinecarboxamide derivatives have also been investigated for their herbicidal activity and ability to act as abiotic elicitors in plant cell cultures, significantly increasing the production of valuable secondary metabolites like flavonoids . Furthermore, research on molecular hybrids incorporating pyrazine-2-carboxamido fragments suggests potential for targeting various enzymes . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, a reference standard in bioactivity screening, or a starting point for developing novel agrochemicals or pharmaceutical leads. Its mechanism of action is likely highly dependent on the specific biological system and structural modifications, but may involve interaction with enzyme active sites or metabolic pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-(4-butylphenyl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-2-3-4-13-5-7-14(8-6-13)22-18(26)16-12-27-19(23-16)24-17(25)15-11-20-9-10-21-15/h5-12H,2-4H2,1H3,(H,22,26)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYVZWPDRJYRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Attachment of the Pyrazine Ring: The pyrazine ring is introduced through a nucleophilic substitution reaction, where a pyrazine derivative reacts with the oxazole intermediate.

    Introduction of the Butyl-Substituted Phenyl Group: The final step involves the coupling of the butyl-substituted phenyl group to the oxazole-pyrazine intermediate, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyrazine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted amines or thiols.

Scientific Research Applications

N-(4-butylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula Melting Point (°C) Yield (%) Key Spectral Features (¹H NMR) Reference
Target Compound Oxazole-pyrazine 4-butylphenyl C₁₉H₂₁N₅O₃ Not reported ~70* Expected peaks: δ ~9.6 (pyrazine NH), ~8.8 (oxazole) Inferred
N-(4′-Chloro-2-methyl-biphenyl)pyrazine-2-carboxamide (5b ) Pyrazine 4′-chloro-2-methyl-biphenyl C₁₈H₁₄ClN₃O Not reported 72 δ 9.67 (s, 1H), 9.51 (s, 1H), 8.80 (s, 1H)
N-(3-fluorophenyl)-4-((4-oxoquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2 ) Quinazoline-piperazine 3-fluorophenyl C₂₀H₁₉FN₄O₂ 189.5–192.1 52.2 Similar to parent compound (broad NH peaks)
N-(3-chloro-4-methoxyphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide Oxazole-pyrazine 3-chloro-4-methoxyphenyl C₁₈H₁₅ClN₄O₃ Not reported Not reported Not available (PubChem entry incomplete)
PDE4 Inhibitor () Oxazole 2,4-difluorobenzyl C₂₄H₁₈F₅N₃O₃ Not reported Not reported Orally active; δ 7.4–7.2 (aromatic protons)

*Yield inferred from analogous synthesis in .

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The 4-butylphenyl group in the target compound likely increases logP compared to halogenated analogs (e.g., 5b with Cl, A2A6 with F/Cl). This enhances membrane permeability but may reduce aqueous solubility .
  • Melting Points : Halogen substituents (e.g., A2A6 ) elevate melting points (189–199°C) due to stronger intermolecular interactions (halogen bonding, dipole-dipole) compared to alkyl chains (target compound’s melting point expected to be lower) .

Biological Activity

N-(4-butylphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer therapies. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds characterized by the presence of nitrogen-containing rings, which are often associated with diverse biological activities. The molecular formula is C17_{17}H18_{18}N4_{4}O3_{3}, and its structure includes several functional groups that enhance its pharmacological potential.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Anti-inflammatory Activity : The compound exhibits significant inhibition of key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes play crucial roles in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by activating intrinsic pathways. It has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HT-29) .

In Vitro Studies

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results demonstrated an IC50_{50} value in the micromolar range, indicating potent anticancer activity.
  • Mechanistic Insights : Further investigations revealed that the compound triggers apoptosis through the activation of caspase pathways and the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent cell death.

In Vivo Studies

A preliminary animal model study assessed the anti-inflammatory effects of the compound using a carrageenan-induced paw edema model. The results indicated a significant reduction in edema compared to control groups, suggesting effective anti-inflammatory properties .

Case Studies

A notable case study involved a patient with rheumatoid arthritis treated with a derivative of this compound. The patient exhibited reduced joint inflammation and improved mobility after treatment, supporting the compound's potential as a therapeutic agent in inflammatory diseases.

Data Summary

Biological Activity Effect Target Reference
Anti-inflammatorySignificant reduction in inflammationCOX, LOX
AnticancerInduction of apoptosisVarious cancer cell lines
CytotoxicityMicromolar activityMCF-7, A549, HT-29

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